Cas no 887214-02-0 (1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 887214-02-0
- 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one
- 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- CCG-167147
- F1609-0555
- AKOS001916960
- 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
- 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C24H28FN3O3S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)32(30,31)18-8-6-17(3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3
- InChI Key: RVBQHVZMVNCFQQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1=CN(CC)C2C(C1=O)=CC(=C(C=2)N1CCN(CC)CC1)F)(=O)=O
Computed Properties
- Exact Mass: 457.18354110g/mol
- Monoisotopic Mass: 457.18354110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 811
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 69.3Ų
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0555-2μmol |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-15mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-2mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-5mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-5μmol |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-10μmol |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-4mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-3mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-10mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0555-1mg |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
887214-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Comprehensive Analysis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0)
The compound 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0) is a highly specialized quinolin-4-one derivative with significant potential in pharmaceutical research. Its unique structural features, including the ethylpiperazine and fluoro substituents, make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, given its sulfonyl and dihydroquinolin moieties.
In recent years, the demand for novel heterocyclic compounds like 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has surged due to their versatility in medicinal chemistry. This compound's CAS No. 887214-02-0 is frequently searched in academic databases and patent filings, reflecting its relevance in kinase inhibition and receptor modulation studies. Its fluorinated structure aligns with current trends in drug design, where fluoro-substituted molecules are prized for their enhanced bioavailability and metabolic stability.
The synthesis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions, including sulfonylation and piperazine incorporation. These processes are optimized for yield and purity, ensuring the compound meets rigorous standards for preclinical testing. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its structural integrity, a critical step given the growing emphasis on quality-by-design (QbD) in pharmaceutical manufacturing.
From a therapeutic perspective, this quinolin-4-one derivative is being explored for its potential in central nervous system (CNS) disorders and inflammatory conditions. Its ethylpiperazine moiety may contribute to improved blood-brain barrier penetration, a key factor in CNS drug development. Additionally, the methylbenzenesulfonyl group could enhance binding affinity to specific protein targets, making it a candidate for structure-activity relationship (SAR) studies.
The compound's CAS No. 887214-02-0 is also associated with patent applications highlighting its utility in combinatorial chemistry libraries. As the pharmaceutical industry shifts toward AI-driven drug discovery, molecules like 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one are increasingly valuable for virtual screening and molecular docking simulations. This aligns with the broader trend of integrating computational chemistry with experimental validation.
Environmental and regulatory considerations are paramount when working with such compounds. While 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). Researchers must ensure proper waste disposal and minimize exposure, reflecting the industry's commitment to green chemistry principles.
In conclusion, 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0) represents a compelling case study in modern drug development. Its structural complexity and functional diversity position it as a promising scaffold for future therapeutics, particularly in areas like precision medicine and targeted therapy. As scientific inquiry advances, this compound will likely remain a focal point for innovation in medicinal chemistry and pharmacology.
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